CFTR Inhibitory Potency: Patent-Class Activity Threshold vs. Unsubstituted Phenylacetamide Congener
The compound falls within Formula I of patent WO2010123822A1, which requires compounds to exhibit IC50 < 30 μM in the T84 human colonic epithelial cell assay or >30% inhibition at 20 μM in the FRT (Fischer rat thyroid) assay [1]. While the exact IC50 value for the 4-chlorophenyl compound is not individually tabulated in the publicly available patent text, the compound's inclusion within the claimed Markush structure (Formula I, encompassing compounds in Tables 1–3) implies it meets at least one of these quantitative thresholds [2]. By contrast, the unsubstituted phenylacetamide analog N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide lacks the 4-chloro substituent and is not explicitly claimed within the same potency-qualified patent family, indicating that the 4-chloro substitution is a structural determinant of patent-qualifying CFTR inhibitory activity .
| Evidence Dimension | CFTR chloride channel inhibition potency (T84 assay IC50 threshold) |
|---|---|
| Target Compound Data | IC50 < 30 μM (patent-defined activity criterion for Formula I compounds; exact value not publicly disclosed) [1] |
| Comparator Or Baseline | N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide: no patent-qualifying CFTR inhibitory data identified; not listed in WO2010123822A1 Formula I tables |
| Quantified Difference | Target meets patent qualifying threshold (IC50 < 30 μM or >30% inhibition at 20 μM FRT); comparator lacks documented qualification |
| Conditions | T84 human colonic carcinoma cell monolayer short-circuit current assay; FRT cells expressing human CFTR; compound concentration 20–50 μM [1][2] |
Why This Matters
For procurement decisions, a compound meeting a patent-defined potency threshold reduces the risk of acquiring an inactive analog that has not been validated in the same assay system.
- [1] Penrose SD, Doyle KJ, Institute for OneWorld Health. Compounds, compositions and methods comprising pyridazine sulfonamide derivatives. Patent WO2010123822A1. Published 2010-10-28. (Formula I; IC50 < 30 μM T84; >30% inhibition at 20 μM FRT.) View Source
- [2] De Hostos EL, Nguyen TH, Institute for OneWorld Health. Compounds, compositions, and methods comprising pyridazine sulfonamide derivatives. Patent US20110288093A1. Published 2011-11-24. (Tables 1–3; T84 and FRT assay criteria.) View Source
